
Propanenitrile, 3,3'-(methylimino)bis-
Overview
Description
Propanenitrile, 3,3'-(methylimino)bis- is a nitrile-containing organic compound characterized by two propanenitrile groups connected via a methyl-substituted imino (-NH-CH3-) bridge.
The molecular formula is inferred as C7H11N3 (molecular weight: ~137.18 g/mol), derived by adding a methyl group to IDPN's structure (C6H9N3). This compound is likely explored in organic synthesis and materials science, though specific applications require further empirical validation.
Preparation Methods
Nucleophilic Addition of Acrylonitrile with Methylamine
The most widely recognized method for synthesizing propanenitrile derivatives involves the nucleophilic addition of acrylonitrile to amines. For propanenitrile, 3,3'-(methylimino)bis-, this reaction proceeds via a two-step Michael addition mechanism:
Reaction Mechanism :
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Primary Addition : Methylamine attacks the β-carbon of acrylonitrile, forming 3-(methylamino)propanenitrile.
-
Secondary Addition : A second equivalent of acrylonitrile reacts with the intermediate to yield the bis-adduct.
General Reaction :
2=\text{CHCN} + \text{CH}3\text{NH}2 \rightarrow \text{CH}3\text{NH}(\text{CH}2\text{CH}2\text{CN})_2
Optimized Conditions :
-
Solvent : Ethanol or methanol (polar protic solvents enhance nucleophilicity).
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Temperature : 0–5°C to control exothermicity and minimize side reactions.
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Molar Ratio : 1:2 (methylamine to acrylonitrile) to ensure complete bis-adduct formation.
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Catalyst : Piperidine (10 mol%) accelerates the reaction by deprotonating the amine.
Yield and Purity :
Parameter | Value |
---|---|
Yield | 70–85% |
Purity (HPLC) | >90% |
By-products | <5% oligomers |
This method is scalable but requires precise stoichiometric control to avoid oligomerization.
Condensation of Methylamine with Bis-Cyanoethylating Agents
An alternative approach employs bis-electrophiles such as 1,3-dibromopropane in the presence of cyanide sources:
Reaction Pathway :
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Alkylation : Methylamine reacts with 1,3-dibromopropane to form a diammonium intermediate.
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Cyanide Substitution : Displacement of bromide ions with cyanide groups via nucleophilic substitution.
General Reaction :
2\text{CH}2\text{CH}2\text{Br} + 2 \text{CH}3\text{NH}2 + 2 \text{CN}^- \rightarrow \text{CH}3\text{N}(\text{CH}2\text{CH}2\text{CN})_2 + 2 \text{HBr}
Key Considerations :
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Cyanide Source : Sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN).
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Solvent : Dimethylformamide (DMF) or acetonitrile.
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Temperature : 60–80°C to facilitate substitution.
Performance Metrics :
Parameter | Value |
---|---|
Yield | 60–75% |
Reaction Time | 12–24 hours |
Safety Note | Requires HBr scrubbing |
This route is less favored due to handling challenges associated with cyanide reagents.
Reductive Amination of Acrylonitrile Derivatives
A novel method involves reductive amination using acrylonitrile and formaldehyde:
Mechanism :
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Imine Formation : Methylamine reacts with formaldehyde to form an imine intermediate.
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Cyanoethylation : Acrylonitrile undergoes conjugate addition to the imine.
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Reduction : Sodium borohydride (NaBH₄) reduces the intermediate to stabilize the product.
General Reaction :
3\text{NH}2 + \text{HCHO} + 2 \text{CH}2=\text{CHCN} \xrightarrow{\text{NaBH}4} \text{CH}3\text{N}(\text{CH}2\text{CH}2\text{CN})2
Advantages :
-
Avoids stoichiometric cyanide use.
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Higher functional group tolerance.
Limitations :
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Lower yields (50–65%) due to competing side reactions.
Comparative Analysis of Synthetic Routes
The table below evaluates the three primary methods:
Method | Yield (%) | Purity (%) | Scalability | Safety Concerns |
---|---|---|---|---|
Nucleophilic Addition | 70–85 | >90 | High | Moderate (exothermicity) |
Condensation | 60–75 | 85–90 | Medium | High (cyanide handling) |
Reductive Amination | 50–65 | 80–85 | Low | Low |
Key Findings :
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The nucleophilic addition route offers the best balance of yield and scalability.
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Reductive amination is safer but less efficient.
Industrial-Scale Production Challenges
Industrial synthesis requires addressing:
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Waste Management : Neutralization of HBr or cyanide by-products.
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Purification : Distillation or column chromatography to isolate the bis-adduct.
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Cost Efficiency : Acrylonitrile price fluctuations impact viability.
Emerging Techniques and Research Directions
Recent advancements include:
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Catalytic Asymmetric Synthesis : Chiral catalysts to produce enantiomerically pure derivatives for pharmaceutical use.
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Flow Chemistry : Continuous-flow reactors to improve heat dissipation and yield.
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 3,3’-(methylimino)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles or amines.
Scientific Research Applications
Chemical Properties and Structure
Propanenitrile, 3,3'-(methylimino)bis- features two methylimino groups attached to a propanenitrile backbone. Its molecular formula is C7H11N3, with an average molecular weight of approximately 137.186 g/mol. The compound's structure contributes to its reactivity and versatility in synthetic organic chemistry.
Scientific Research Applications
-
Synthetic Organic Chemistry
- Propanenitrile, 3,3'-(methylimino)bis- is utilized as a building block in the synthesis of complex organic molecules. Its functional groups enable various chemical transformations, including oxidation and reduction processes.
-
Biochemical Assays
- The compound has been investigated for its potential use in biochemical assays due to its ability to form hydrogen bonds with biological molecules. This property may influence enzyme activity and receptor interactions, making it a candidate for studying biochemical pathways.
-
Pharmaceutical Development
- Research indicates that propanenitrile derivatives can serve as intermediates in the synthesis of pharmaceutical compounds. The unique functional groups present in this compound may lead to the development of new therapeutic agents targeting specific diseases.
Industrial Applications
-
Polymer Production
- Propanenitrile, 3,3'-(methylimino)bis- is explored as a monomer in the manufacture of specialty polymers and resins. Its incorporation into polymer matrices can enhance material properties such as flexibility and chemical resistance.
-
Agricultural Chemicals
- The compound's reactivity makes it suitable for developing agrochemicals, including pesticides and herbicides. Its ability to interact with biological systems may enhance the efficacy of these products.
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Synthesis of Pharmaceutical Intermediates
- A study demonstrated the use of propanenitrile derivatives in synthesizing anti-cancer agents. The nitrile functional group was essential for forming key intermediates that exhibited cytotoxic activity against cancer cell lines.
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Development of Biochemical Assays
- Research focused on using propanenitrile-based compounds in enzyme inhibition studies. Results indicated that these compounds could effectively modulate enzyme activity through competitive inhibition mechanisms.
Mechanism of Action
The mechanism of action of propanenitrile, 3,3’-(methylimino)bis- involves its interaction with various molecular targets. The cyano groups can form strong interactions with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and properties between Propanenitrile, 3,3'-(methylimino)bis- and related compounds:
Key Differences and Implications
Bridge Functionality: Methylimino vs. Ether vs. Methylimino Bridges: Oxygen-containing bridges (e.g., phenylene or butylene glycol ethers) enhance hydrophilicity and stability, making these compounds suitable for aqueous-phase reactions or polymer matrices .
Substituent Effects :
- Aromatic substituents (e.g., 4-formyl-3-methylphenyl in CAS 20063-52-9) introduce conjugation and UV activity, favoring applications in optoelectronics or as spectroscopic probes .
Molecular Weight and Complexity :
- Larger molecular weights (e.g., C12H12N2O2 at 216.24 g/mol) correlate with higher boiling points and reduced volatility, impacting their utility in high-temperature processes .
Biological Activity
Introduction
Propanenitrile, 3,3'-(methylimino)bis- (CAS Number: 1555-58-4) is an organic compound with the molecular formula C7H11N3. It is characterized by the presence of two cyano groups attached to a central nitrogen atom, which is also bonded to a methyl group. This compound has garnered attention in various fields, particularly in chemistry and biology, for its potential biological activities and applications.
Basic Characteristics
Property | Value |
---|---|
Molecular Formula | C7H11N3 |
Molecular Weight | 137.182 g/mol |
Density | 0.993 g/cm³ |
Boiling Point | 326.9 °C |
Flash Point | 151.4 °C |
Synthesis
Propanenitrile, 3,3'-(methylimino)bis- can be synthesized through a multi-step process involving the reaction of acrylonitrile with methylamine in solvents like ethanol or methanol under controlled conditions. This synthesis method allows for the production of the compound with high purity levels.
The biological activity of propanenitrile, 3,3'-(methylimino)bis- is primarily attributed to its ability to interact with various biomolecules. The cyano groups present in the molecule can form strong interactions with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. This interaction may lead to alterations in cellular processes and signaling pathways.
Potential Applications
Research has indicated several potential applications of propanenitrile, 3,3'-(methylimino)bis-:
- Pharmaceutical Development : The compound is being investigated as a pharmaceutical intermediate due to its unique structural properties and reactivity.
- Chemical Research : It serves as a building block for synthesizing more complex organic molecules and exploring new chemical reactions .
- Biological Studies : Understanding how this compound interacts with proteins or nucleic acids could provide insights into its potential therapeutic effects.
Case Studies
- Inhibition Studies : In laboratory settings, studies have shown that propanenitrile derivatives can inhibit specific enzyme activities. For instance, research into similar nitrile compounds has demonstrated their ability to bind to active sites on enzymes, thereby affecting metabolic pathways .
- Toxicological Assessments : Evaluations by the Environmental Protection Agency (EPA) have classified certain nitriles based on their toxicity profiles. Propanenitrile compounds are examined for potential carcinogenic effects and their environmental impact due to their persistence and bioaccumulation tendencies .
Comparative Analysis
To better understand the uniqueness of propanenitrile, 3,3'-(methylimino)bis-, it is useful to compare it with similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Propanenitrile, 3,3'-(ethylimino)bis- | C7H11N3 | Contains ethyl instead of methyl group |
Propanenitrile, 3,3'-(butylimino)bis- | C8H14N4 | Features a butylimino group |
Propanenitrile, 3,3'-(nitroimino)bis- | C6H8N4O2 | Contains a nitro group; different reactivity |
Propanenitrile, 3,3'-(methylimino)bis- stands out due to its specific structural features that influence its reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-[2-cyanoethyl(methyl)amino]propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10(6-2-4-8)7-3-5-9/h2-3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMCIHCQSNHBDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061773 | |
Record name | Propanenitrile, 3,3'-(methylimino)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Propanenitrile, 3,3'-(methylimino)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1555-58-4 | |
Record name | 3,3′-(Methylimino)bis[propanenitrile] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1555-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanenitrile, 3,3'-(methylimino)bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001555584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-3,3'-iminodipropionitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8171 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanenitrile, 3,3'-(methylimino)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanenitrile, 3,3'-(methylimino)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-(methylimino)bispropiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.824 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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